
(S)-2,5-Diamino-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,5-Diamino-4-oxopentanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids and plays a crucial role in biochemical processes. This compound is known for its unique structure, which includes two amino groups and a keto group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or their derivatives. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. These methods may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace the amino or keto groups under specific conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is involved in metabolic pathways and can be used to study enzyme functions and interactions.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the production of various chemicals, pharmaceuticals, and materials.
Mécanisme D'action
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic reactions, and influence biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s acid: Known for its reactivity and use in organic synthesis.
Pyridine derivatives: Used in various chemical reactions and as building blocks for pharmaceuticals.
Pyrimidine derivatives: Important in the synthesis of nucleotides and nucleic acids.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups and keto group provide versatility that is not commonly found in similar compounds.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(2S)-2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
SURWICONOPIANU-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)CN |
SMILES canonique |
C(C(C(=O)O)N)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


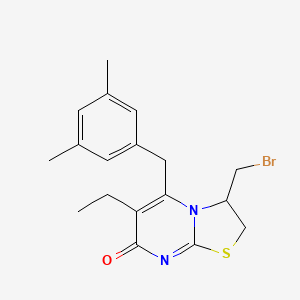
![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
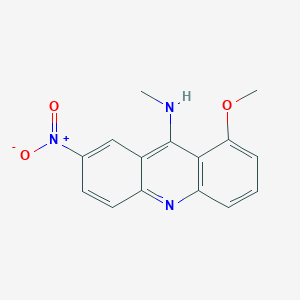
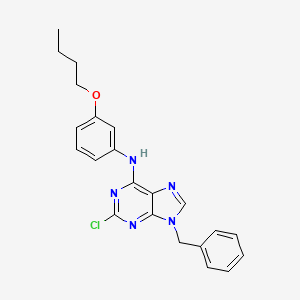

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
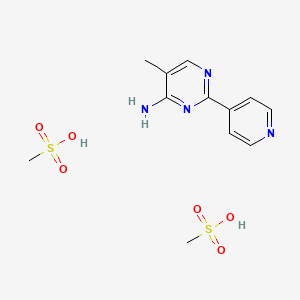
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
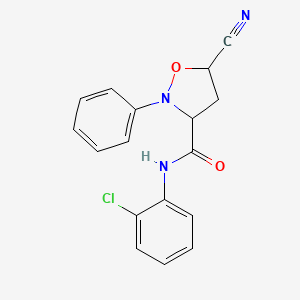
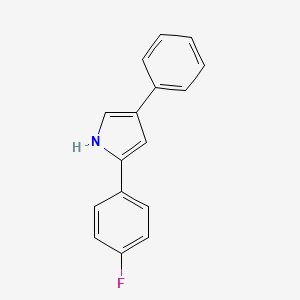
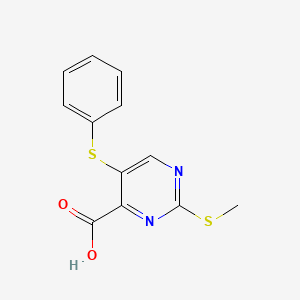
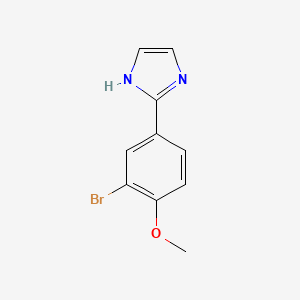
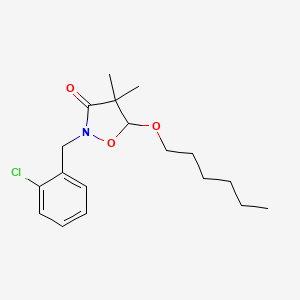
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
